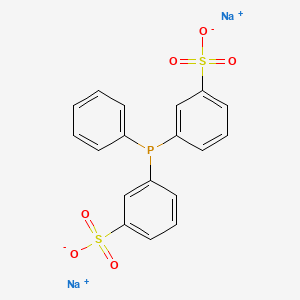
Disodium 3,3'-(phenylphosphinediyl)bis(benzene-1-sulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) is a phosphine-based organic compound characterized by its unique structure. It appears as a colorless to white solid and is soluble in water . This compound is primarily used as an intermediate in the synthesis of coordination compounds or catalysts, and it holds significant value in organic synthesis and metal coordination chemistry .
Preparation Methods
The synthesis of disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) typically involves chemical synthesis methods. The specific synthetic routes and reaction conditions require detailed understanding and experimental procedures . Industrial production methods are not extensively documented, but the compound can be synthesized through controlled chemical reactions involving the appropriate precursors and reagents .
Chemical Reactions Analysis
Disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the conditions applied .
Scientific Research Applications
Disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) has a wide range of scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and research.
Mechanism of Action
The mechanism by which disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) exerts its effects involves its interaction with molecular targets and pathways. The compound’s phosphine-based structure allows it to coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. These interactions are crucial for its role in organic synthesis and metal coordination chemistry .
Comparison with Similar Compounds
Disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) can be compared with other similar compounds, such as:
- Phenylbis(3-sodiosulfophenyl)phosphine
- Phenylbis(3-sodiooxysulfonyl)phosphine
- 3,3’-(Phenylphosphinidene)bis(benzenesulfonic acid sodium) salt
These compounds share similar structural features but differ in their specific functional groups and properties. Disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) is unique due to its specific phosphine-based structure and its applications in coordination chemistry and catalysis .
Properties
CAS No. |
64018-22-0 |
|---|---|
Molecular Formula |
C18H13Na2O6PS2 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
disodium;3-[phenyl-(3-sulfonatophenyl)phosphanyl]benzenesulfonate |
InChI |
InChI=1S/C18H15O6PS2.2Na/c19-26(20,21)17-10-4-8-15(12-17)25(14-6-2-1-3-7-14)16-9-5-11-18(13-16)27(22,23)24;;/h1-13H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI Key |
PWRPHTBBQPNXQA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


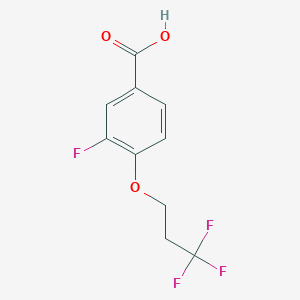
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline](/img/structure/B15091932.png)
![5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B15091939.png)

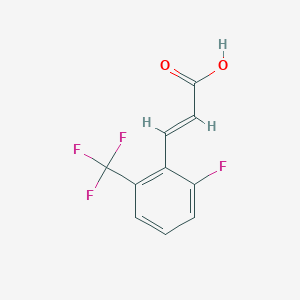
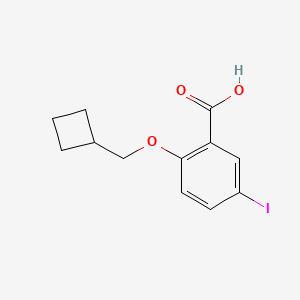
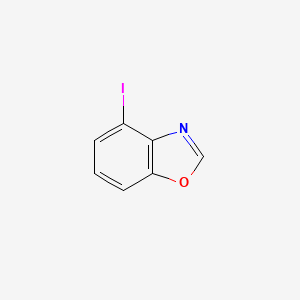
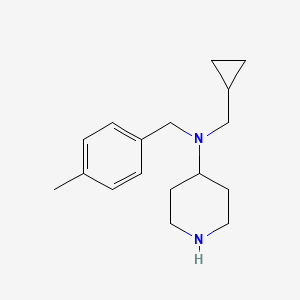
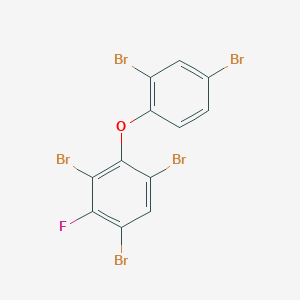
![[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate](/img/structure/B15091958.png)
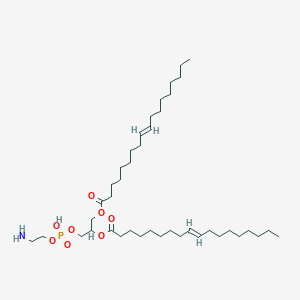
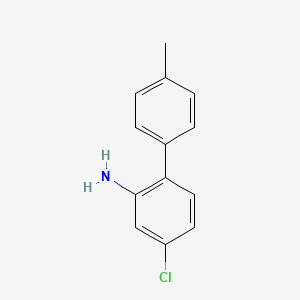
![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15091999.png)

